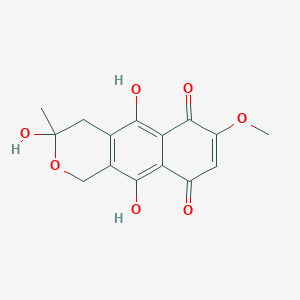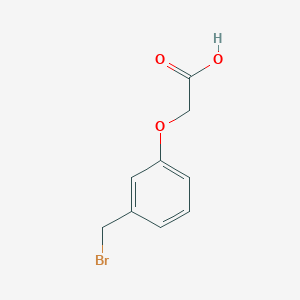
Boc-D-Prolinol
Übersicht
Beschreibung
N-Boc-D-Prolinol, auch bekannt als ®-1-Boc-2-Pyrrolidinmethanol, ist eine chirale Verbindung mit der Summenformel C10H19NO3. Es ist ein Derivat von Prolin, einer Aminosäure, und zeichnet sich durch das Vorhandensein einer tert-Butoxycarbonyl (Boc)-Schutzgruppe aus, die am Stickstoffatom des Pyrrolidinrings gebunden ist. Diese Verbindung wird in der organischen Synthese häufig verwendet, insbesondere bei der Herstellung von chiralen Zwischenprodukten und Katalysatoren .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: N-Boc-D-Prolinol kann mit verschiedenen Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reduktion von N-Boc-D-Prolin mit einem Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4). Die Reaktion verläuft typischerweise unter wasserfreien Bedingungen und bei niedrigen Temperaturen, um die Zersetzung der Boc-Gruppe zu verhindern .
Industrielle Produktionsmethoden: In der industriellen Umgebung kann die Synthese von N-Boc-D-Prolinol die Verwendung skalierbarer und kostengünstigerer Methoden beinhalten. So kann beispielsweise die katalytische Hydrierung von N-Boc-D-Prolin mit Palladium auf Kohlenstoff (Pd/C) als Katalysator verwendet werden. Diese Methode bietet den Vorteil milderer Reaktionsbedingungen und höherer Ausbeuten .
Wissenschaftliche Forschungsanwendungen
N-Boc-D-Prolinol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von N-Boc-D-Prolinol beinhaltet hauptsächlich seine Rolle als chirales Hilfsmittel oder Ligand in der asymmetrischen Synthese. Die Boc-Gruppe sorgt für sterische Hinderung, die zur Steuerung der Stereochemie der Reaktionen beiträgt. Die Hydroxylgruppe kann an Wasserstoffbrückenbindungen beteiligt sein, was den Reaktionsweg und die Selektivität weiter beeinflusst .
Ähnliche Verbindungen:
N-Boc-L-Prolinol: Das Enantiomer von N-Boc-D-Prolinol, das in ähnlichen Anwendungen verwendet wird, jedoch mit unterschiedlichen stereochemischen Ergebnissen.
N-Boc-L-α-Phenylglycinol: Eine weitere chirale Verbindung, die in der asymmetrischen Synthese verwendet wird.
(S)-2-(Boc-amino)-1-propanol: Eine verwandte Verbindung mit einer ähnlichen Boc-geschützten Struktur.
Einzigartigkeit: N-Boc-D-Prolinol ist aufgrund seiner spezifischen Stereochemie einzigartig, was es besonders wertvoll bei der Synthese enantiomerenreiner Verbindungen macht. Seine Fähigkeit, als chirales Hilfsmittel und Ligand in verschiedenen Reaktionen zu fungieren, hebt es von anderen ähnlichen Verbindungen ab .
Wirkmechanismus
Target of Action
Boc-D-prolinol is a biochemical reagent . It is used to prepare (azetidinyl)methoxy]pyridines and 2- (aryloxymethyl) azacyclic analogs . These compounds have therapeutic potentials for the treatment of central nervous system (CNS) disorders
Mode of Action
It is known that this compound is used in the synthesis of compounds with therapeutic potentials
Biochemical Pathways
It is used in the synthesis of compounds that have therapeutic potentials for the treatment of cns disorders
Result of Action
It is used in the synthesis of compounds that have therapeutic potentials for the treatment of cns disorders .
Action Environment
It is known that this compound is a white powder and it is recommended to be stored in a dark place, sealed in dry, at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Boc-D-prolinol can be synthesized through several methods. One common approach involves the reduction of N-Boc-D-proline using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent decomposition of the Boc group .
Industrial Production Methods: In an industrial setting, the synthesis of N-Boc-D-prolinol may involve the use of more scalable and cost-effective methods. For instance, catalytic hydrogenation of N-Boc-D-proline using palladium on carbon (Pd/C) as a catalyst can be employed. This method offers the advantage of milder reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-Boc-D-Prolinol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Verbindung kann weiter reduziert werden, um N-Boc-D-Prolinamin zu bilden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Pyridiniumchlorchromat (PCC) oder Jones-Reagenz können verwendet werden.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind gängige Reduktionsmittel.
Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Tosylchlorid (TsCl) können für Substitutionsreaktionen verwendet werden
Hauptprodukte, die gebildet werden:
Oxidation: N-Boc-D-Prolinal oder N-Boc-D-Prolin.
Reduktion: N-Boc-D-Prolinamin.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil
Vergleich Mit ähnlichen Verbindungen
N-Boc-L-prolinol: The enantiomer of N-Boc-D-prolinol, used in similar applications but with different stereochemical outcomes.
N-Boc-L-α-phenylglycinol: Another chiral compound used in asymmetric synthesis.
(S)-2-(Boc-amino)-1-propanol: A related compound with a similar Boc-protected structure.
Uniqueness: N-Boc-D-prolinol is unique due to its specific stereochemistry, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. Its ability to act as a chiral auxiliary and ligand in various reactions sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFLLBPMZCIGRM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350854 | |
| Record name | BOC-D-PROLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83435-58-9 | |
| Record name | BOC-D-PROLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-D-prolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)












